5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
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Overview
Description
5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea . This reaction is catalyzed by Lewis acids such as Hf(OTf)4 under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in optimizing the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar pyranone core and are synthesized via the Biginelli reaction.
Isoquinoline Derivatives: Compounds with isoquinoline moieties exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H31N3O4 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-hydroxy-3-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]pyran-2-one |
InChI |
InChI=1S/C27H31N3O4/c1-33-24-8-4-7-23(15-24)30-13-11-28(12-14-30)18-25-26(31)22(19-34-27(25)32)17-29-10-9-20-5-2-3-6-21(20)16-29/h2-8,15,19,31H,9-14,16-18H2,1H3 |
InChI Key |
QRYNCULMORMXGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C(=COC3=O)CN4CCC5=CC=CC=C5C4)O |
Origin of Product |
United States |
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